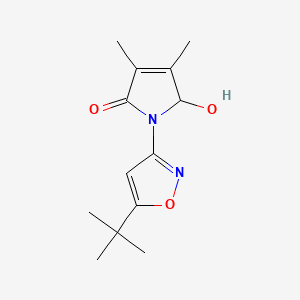
1,5-Dihydro-1-(5-(1,1-dimethylethyl)-3-isoxazolyl)-5-hydroxy-3,4-dimethyl-2H-pyrrol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Dihydro-1-(5-(1,1-dimethylethyl)-3-isoxazolyl)-5-hydroxy-3,4-dimethyl-2H-pyrrol-2-one is a heterocyclic compound with significant importance in medicinal chemistry. This compound features a unique structure that combines an isoxazole ring with a pyrrolone moiety, making it a subject of interest for various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dihydro-1-(5-(1,1-dimethylethyl)-3-isoxazolyl)-5-hydroxy-3,4-dimethyl-2H-pyrrol-2-one typically involves the reaction of α,β-unsaturated imines with tert-butylamine in the presence of a catalytic amount of ruthenium carbonyl (Ru3(CO)12) at elevated temperatures (180°C) for an extended period (20 hours) . This method yields the desired compound with a moderate yield of 36%.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the use of catalytic systems and high-temperature conditions suggests that scaling up the synthesis would require careful optimization of reaction parameters to ensure consistent yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Dihydro-1-(5-(1,1-dimethylethyl)-3-isoxazolyl)-5-hydroxy-3,4-dimethyl-2H-pyrrol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the isoxazole and pyrrolone rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted and functionalized derivatives of the original compound, which can exhibit different biological and chemical properties.
Wissenschaftliche Forschungsanwendungen
1,5-Dihydro-1-(5-(1,1-dimethylethyl)-3-isoxazolyl)-5-hydroxy-3,4-dimethyl-2H-pyrrol-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1,5-Dihydro-1-(5-(1,1-dimethylethyl)-3-isoxazolyl)-5-hydroxy-3,4-dimethyl-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,5-Dihydro-1-(1,1-dimethylethyl)-3-phenyl-2H-pyrrol-2-one
- 1,5-Diphenyl-4,5-dihydro-1H-pyrazole
- 1,5-Naphthyridines
Uniqueness
1,5-Dihydro-1-(5-(1,1-dimethylethyl)-3-isoxazolyl)-5-hydroxy-3,4-dimethyl-2H-pyrrol-2-one stands out due to its combined isoxazole and pyrrolone structure, which imparts unique reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Eigenschaften
CAS-Nummer |
120771-07-5 |
|---|---|
Molekularformel |
C13H18N2O3 |
Molekulargewicht |
250.29 g/mol |
IUPAC-Name |
1-(5-tert-butyl-1,2-oxazol-3-yl)-2-hydroxy-3,4-dimethyl-2H-pyrrol-5-one |
InChI |
InChI=1S/C13H18N2O3/c1-7-8(2)12(17)15(11(7)16)10-6-9(18-14-10)13(3,4)5/h6,11,16H,1-5H3 |
InChI-Schlüssel |
AVURBODECJBIHR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)N(C1O)C2=NOC(=C2)C(C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



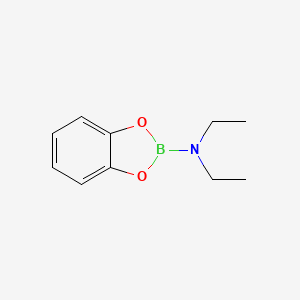

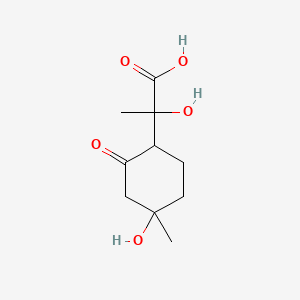

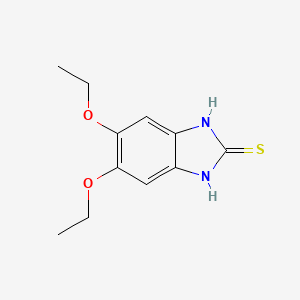
![Morpholine, 4-[3-(1-naphthalenyl)-2-propynyl]-](/img/no-structure.png)
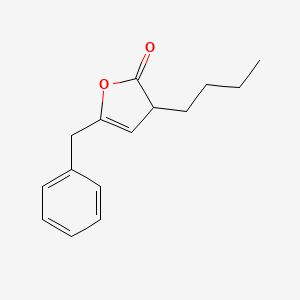
acetate](/img/structure/B14297908.png)
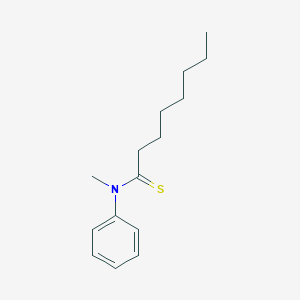
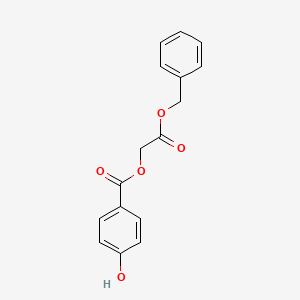
![Tributyl[5-(2-phenylethyl)furan-2-YL]stannane](/img/structure/B14297923.png)


